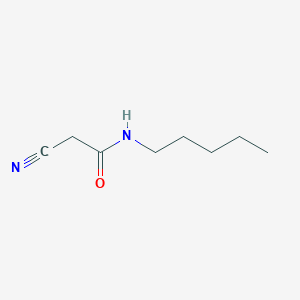

2-cyano-N-pentylacetamide

Description

Significance of the Cyanoacetamide Moiety in Synthetic Chemistry

The cyanoacetamide moiety is a crucial synthon in synthetic organic chemistry. researchgate.net Its polyfunctional nature, possessing both electrophilic and nucleophilic centers, allows it to participate in a wide range of chemical transformations. tubitak.gov.tr The active methylene (B1212753) group (the CH2 group adjacent to the cyano and carbonyl groups) is particularly reactive and can be readily deprotonated to form a carbanion, which can then act as a nucleophile in various condensation and substitution reactions. tubitak.gov.tr This reactivity has been extensively utilized in the synthesis of a diverse array of heterocyclic compounds, including pyridines, pyrimidines, thiazoles, and quinoxalinones. ekb.eg Furthermore, the cyano and carbonyl groups themselves can undergo reactions with bidentate reagents to form a variety of heterocyclic systems. tubitak.gov.tr The versatility of the cyanoacetamide moiety has made it an important intermediate in the fine chemical industry, with applications in the production of medicines, agrochemicals, and dyes. researchgate.net

Overview of Aliphatic N-Substituted Acetamides in Chemical Research

Aliphatic N-substituted acetamides are a broad class of amides where the nitrogen atom is bonded to at least one alkyl group. These compounds are of interest in various areas of chemical research. The nature of the aliphatic substituent can significantly influence the physical and chemical properties of the amide, such as its solubility, reactivity, and biological activity. Research into aliphatic N-substituted acetamides has explored their synthesis, structural properties, and potential applications. acs.org For instance, some N-substituted aliphatic amides have been investigated for their physiological cooling effects. google.com The synthesis of these compounds can be achieved through various methods, including the reaction of nitriles with primary aliphatic amines. scielo.br

Research Context of 2-Cyano-N-pentylacetamide within Functionalized Amides

This compound, with its CAS number 39488-46-5, falls within the class of N-substituted cyanoacetamides where the amide nitrogen is substituted with a pentyl group. aablocks.com As a functionalized amide, it combines the reactive characteristics of the cyanoacetamide moiety with the properties imparted by the aliphatic pentyl chain. The presence of the pentyl group can influence its solubility in organic solvents and its interaction with other molecules. Research on compounds like this compound is often driven by the desire to create novel molecules with specific properties for use as intermediates in the synthesis of more complex and potentially bioactive compounds. ontosight.ai The study of its fragmentation patterns in mass spectrometry, for example, contributes to a better understanding of the stability and reactivity of N-alkyl cyanoacetamides. grafiati.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its handling, application, and the prediction of its behavior in chemical reactions.

| Property | Value |

| Molecular Formula | C8H14N2O |

| Molecular Weight | 154.21 g/mol |

| CAS Number | 39488-46-5 |

| Canonical SMILES | CCCCCNC(=O)CC#N |

| InChI | InChI=1S/C8H14N2O/c1-2-3-4-7-10-8(11)5-6-9/h2-5,7H2,1H3,(H,10,11) |

| InChIKey | ARUJMMLYEYWYAL-UHFFFAOYSA-N |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 52.9 Ų |

| Complexity | 157 |

| Data sourced from PubChem and other chemical databases. aablocks.comguidechem.comuni.lu |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a cyanoacetic acid derivative with n-pentylamine. One common method is the amidation of ethyl cyanoacetate (B8463686) with n-pentylamine. This reaction forms the amide bond by displacing the ethoxy group of the ester with the amino group of the pentylamine.

A general synthetic route is as follows:

Ethyl cyanoacetate + n-Pentylamine → this compound + Ethanol (B145695)

This reaction is a standard procedure for the preparation of N-substituted cyanoacetamides. guidechem.com

Spectroscopic Data

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the pentyl group protons, the methylene protons adjacent to the cyano and carbonyl groups, and the amide N-H proton.

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbon atoms of the pentyl chain, the carbonyl carbon, the cyano carbon, and the methylene carbon.

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the amide, and the C≡N stretching of the nitrile group.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of N-alkyl cyanoacetamides, such as the fission of carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom. grafiati.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-cyano-N-pentylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-2-3-4-7-10-8(11)5-6-9/h2-5,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUJMMLYEYWYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403544 | |

| Record name | 2-cyano-N-pentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39488-46-5 | |

| Record name | 2-cyano-N-pentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 2 Cyano N Pentylacetamide

Reactions at the Active Methylene (B1212753) Group

The methylene group (CH₂) positioned between the electron-withdrawing nitrile (C≡N) and carbonyl (C=O) groups exhibits significant acidity, making it a potent nucleophile in various reactions. ekb.egresearchgate.net

The Knoevenagel condensation is a key reaction involving the active methylene group of 2-cyano-N-pentylacetamide. wikipedia.org This reaction involves the nucleophilic addition of the carbanion, formed by deprotonation of the active methylene group by a weak base, to the carbonyl group of an aldehyde or ketone. This is followed by a dehydration reaction, typically leading to the formation of an α,β-unsaturated product. wikipedia.org

The general mechanism involves the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde or ketone. scielo.org.mx The resulting intermediate alcohol then undergoes elimination of a water molecule to yield the final condensed product. scielo.org.mx The use of a mild base is crucial to prevent the self-condensation of the aldehyde or ketone. wikipedia.org

For instance, the reaction of this compound with various aldehydes in the presence of a catalyst like diisopropylethylammonium acetate (B1210297) (DIPEAc) can produce a range of cyanoacrylate derivatives. scielo.org.mx

Table 1: Examples of Knoevenagel Condensation Products from Cyanoacetamide Derivatives

| Aldehyde Reactant | Product | Catalyst | Reference |

|---|---|---|---|

| Benzaldehyde (B42025) | (E/Z)-2-cyano-3-phenyl-N-(thiazol-2-yl)acrylamide | Not specified | researchgate.net |

| 2-Methoxybenzaldehyde | Enone | Piperidine | wikipedia.org |

This table presents examples of Knoevenagel condensation reactions with derivatives of cyanoacetamide, illustrating the types of products that can be formed.

The active methylene group of this compound can undergo nitrosation when treated with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. ekb.eggoogle.com This reaction leads to the formation of a hydroxyimino derivative, which is an oxime. ekb.eg The process involves the reaction of the active methylene group with the nitrosating agent. google.com

The reaction of 2-cyanoacetamides with nitrite salts in an aqueous solvent can yield salts of 2-cyano-2-hydroxyiminoacetamides. google.com This reaction can be performed with less than a stoichiometric amount of acid. google.com

The nucleophilic character of the active methylene group allows it to participate in various other addition and condensation reactions. It can react with electrophilic reagents to form a variety of acyclic and heterocyclic compounds. ekb.egresearchgate.net For example, cyanoacetamide derivatives can be used as synthons for the synthesis of heterocycles like pyridines, pyrimidines, and thiazoles. ekb.egresearchgate.net The active methylene group is extensively used in condensation reactions to prepare biologically active heterocyclic compounds. researchgate.net

Nitrosation Reactions

Reactivity at the Amide Nitrogen

The nitrogen atom of the amide group in this compound can also participate in chemical reactions, particularly in the formation of new bonds and heterocyclic systems.

The amide nitrogen can act as a nucleophile, although it is generally less reactive than the active methylene group. It can be involved in cyclization reactions to form various nitrogen-containing heterocycles. ekb.egbeilstein-journals.org The structure of this compound, with its amide and cyano functional groups, provides opportunities for reactions with suitable reagents to create a variety of heterocyclic compounds. researchgate.net

For example, the reaction of 2-cyanoacetamidines with heterocyclic azides can lead to the formation of diheterocyclic compounds connected by an amidine linker. beilstein-journals.org While this specific example involves a related compound, it highlights the potential reactivity pathways for the amide and nitrile functionalities present in this compound.

Reactions Involving the Nitrile Group

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of chemical transformations. libretexts.orgwikipedia.org The carbon atom of the nitrile group is electrophilic and thus susceptible to nucleophilic attack. libretexts.orgwikipedia.org

Nitriles can be hydrolyzed to carboxylic acids in the presence of acid or base. ebsco.comopenstax.org The reaction proceeds through an amide intermediate. libretexts.orgebsco.com Under basic conditions, the hydroxide (B78521) ion attacks the nitrile carbon to form an imine anion, which then protonates to a hydroxy imine and tautomerizes to an amide. openstax.org Further hydrolysis of the amide yields the carboxylic acid. openstax.org

The nitrile group can also be reduced to a primary amine (RCH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon. openstax.org

Furthermore, the nitrile group can participate in cycloaddition reactions. For instance, the reaction of nitriles with an active α-methylene group with ambiphilic 2-pyridylselenyl reagents can lead to different types of selenium-containing heterocycles depending on the solvent. mdpi.com

Table 2: Common Reactions of the Nitrile Group

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid | ebsco.comopenstax.org |

| Reduction | LiAlH₄, then H₂O | Primary Amine | libretexts.orgopenstax.org |

| Nucleophilic Addition | Grignard Reagent (R'MgX) | Ketone (after hydrolysis) | wikipedia.org |

This table summarizes some of the general reactions that the nitrile functional group can undergo.

Mechanistic Investigations of Key Transformations

The mechanistic pathways of this compound are dictated by the interplay of its functional groups: the electrophilic carbon of the cyano group, the amide linkage, and the adjacent methylene protons.

Bimolecular nucleophilic substitution (SN2) reactions are fundamental in organic chemistry. nih.gov The mechanism of these reactions is significantly influenced by the nucleophile, the leaving group, the central atom, its substituents, and the solvent. nih.gov For a substrate like this compound, the carbon atom alpha to the cyano and carbonyl groups is activated towards nucleophilic attack.

The potential energy surface (PES) of an SN2 reaction determines the presence of a transition state and any intermediates. nih.gov Generally, for carbon-centered reactions, the PES features a double-well, indicating the formation of pre- and post-reaction complexes. nih.gov However, factors such as bulky substituents can alter this profile. nih.gov In the context of this compound, a nucleophile would attack the methylene carbon, displacing a suitable leaving group. The cyano and amide groups, being strongly electron-withdrawing, would stabilize the transition state.

A related reaction, nucleophilic acyl substitution, is observed in the synthesis of related acetamide (B32628) derivatives. For instance, the reaction of 5-aminouracil (B160950) with ethyl cyanoacetate (B8463686) proceeds via a nucleophilic acyl substitution to form a 2-cyano-N-substituted acetamide. researchgate.net This highlights the reactivity of the acetyl group in similar structures.

Organic electrochemical reactions involve the transfer of electrons between a substrate and an electrode, generating reactive intermediates. researchgate.net These primary species are typically radical ions or radicals formed by bond cleavage. researchgate.net Subsequent electron transfers or chemical reactions of these intermediates determine the final products. researchgate.netvdoc.pub

In the electrochemical transformation of a compound like this compound, both oxidation at the anode and reduction at the cathode can occur.

Anodic Oxidation: At the anode, the molecule can lose an electron to form a radical cation. vdoc.pub This intermediate can then undergo various reactions, such as deprotonation. For amides, electrochemical oxidation can generate N-centered radicals, which are versatile intermediates for constructing C-N bonds. capes.gov.br For example, N-aryl amidyl radicals can be generated from N-H precursors through electrolysis. capes.gov.br

Cathodic Reduction: At the cathode, the molecule can gain an electron. The cyano group is a known electrophore and can accept an electron to form a radical anion. This radical anion can then be protonated and further reduced to form a carbanion. vdoc.pub Reductive cleavage of a suitable substituent on the alpha-carbon could also lead to the formation of a radical intermediate. vdoc.pub

Table 1: Key Intermediates in Electrochemical Transformations

| Electrode Process | Primary Intermediate | Potential Subsequent Species |

|---|---|---|

| Anodic Oxidation | Radical Cation | N-centered Radical, Carbocation |

This table is generated based on general principles of organic electrochemistry. researchgate.netvdoc.pubcapes.gov.br

Visible-light photocatalysis utilizes a photocatalyst that, upon light absorption, can initiate chemical reactions by generating radical intermediates under mild conditions. uni-regensburg.de These processes often involve either an oxidative or a reductive quenching cycle. uni-regensburg.de

In the context of related compounds, photocatalysis has been shown to be effective for the oxidative functionalization of C(sp³)–H bonds. For instance, while not involving this compound directly, the oxidative coupling of N-phenyl-1,2,3,4-tetrahydroisoquinoline with various nucleophiles can be promoted by a catalytic amount of an aromatic isocyanide under visible light. acs.org This process suggests that related cyano-containing compounds can participate in or mediate photocatalytic reactions.

A study on the visible-light photocatalytic activity of isocyanides demonstrated the oxidative functionalization of N,N-dimethylaniline, leading to the formation of a derivative of N-pentylacetamide. acs.org This reaction proceeds through the formation of an imidoyl radical intermediate after the addition of a radical species to the isocyanide. acs.org

Table 2: Example of a Photocatalytic Reaction Yielding an N-pentylacetamide Derivative

| Reactants | Product | Yield | Reaction Time |

|---|

Data extracted from a study on the photocatalytic activity of isocyanides. acs.org

The mechanism of such photocatalytic reactions can be complex. For example, the degradation of methylene blue by a cyano-bridged copper photocatalyst involves the generation of hydroxyl radical (•OH) active species. frontiersin.org This indicates that in some photocatalytic systems involving cyano-compounds, the generation of highly reactive oxygen species can be the driving force for the observed transformations. frontiersin.org

Derivatives and Analogs of 2 Cyano N Pentylacetamide

Structural Variations of the N-Alkyl Chain (e.g., N-cyclopropyl, N-hexyl, N-aryl)

The substituent on the amide nitrogen plays a crucial role in determining the physical properties and reactivity of the 2-cyanoacetamide (B1669375) molecule. A common synthetic route to produce N-substituted 2-cyanoacetamides involves the direct reaction of primary or secondary amines with an ester of cyanoacetic acid, such as ethyl cyanoacetate (B8463686). mdpi.com This method allows for the introduction of a wide variety of N-substituents, including linear alkyl chains (like the pentyl group in the title compound or a hexyl group), cyclic alkyl groups (like cyclopropyl), and aromatic rings (aryl groups). mdpi.comthieme-connect.de

For instance, N-aryl cyanoacetamides are readily synthesized by refluxing substituted anilines with ethyl cyanoacetate. mdpi.com These N-aryl derivatives are particularly important as precursors for a range of heterocyclic compounds, including quinoxalinones. ekb.egacu.edu.in Research has shown the successful synthesis of various N-substituted derivatives, such as N-butyl, N-benzyl, and N-diphenyl cyanoacetamides, which were subsequently used to produce complex heterocyclic products. acu.edu.in The nature of the N-substituent, whether it is an alkyl, cycloalkyl, or aryl group, influences the electronic and steric environment of the molecule, which can affect the outcomes of subsequent reactions. thieme-connect.de

Table 1: Examples of N-Substituted 2-Cyanoacetamide Derivatives and Their Synthesis

| N-Substituent | Starting Amine | Common Reagent | Resulting Compound | Ref. |

|---|---|---|---|---|

| N-Aryl (e.g., Phenyl) | Aniline | Ethyl Cyanoacetate | 2-Cyano-N-phenylacetamide | mdpi.com |

| N-Alkyl (e.g., Butyl) | Butylamine | Ethyl Cyanoacetate | 2-Cyano-N-butylacetamide | acu.edu.in |

| N-Benzyl | Benzylamine | Ethyl Cyanoacetate | N-Benzyl-2-cyanoacetamide | acu.edu.in |

| N-Cycloalkyl | Cycloalkylamine | Ethyl Cyanoacetate | 2-Cyano-N-cycloalkylacetamide | thieme-connect.de |

Modifications at the Alpha-Carbon of the Acetamide (B32628) Moiety

The carbon atom positioned between the cyano and carbonyl groups is known as the alpha-carbon. The electron-withdrawing nature of the adjacent cyano and carbonyl groups makes the hydrogen atoms on this carbon acidic and easily removed by a base. This "active methylene" group is a key site of reactivity, participating in a variety of carbon-carbon bond-forming reactions. ekb.egacs.org

Common modifications at this position include:

Knoevenagel Condensation: This reaction involves the condensation of the active methylene (B1212753) group with an aldehyde or ketone. For example, 2-cyanoacetamides react with benzaldehyde (B42025) to yield a phenylmethylidene derivative. acs.orgmdpi.com This introduces a new substituent at the alpha-carbon and creates a carbon-carbon double bond.

Michael Addition: The carbanion generated at the alpha-carbon can act as a nucleophile in Michael additions to α,β-unsaturated compounds. acs.org

Diazo Coupling: The active methylene group can react with diazonium salts in a diazo coupling reaction to form hydrazone derivatives, which are themselves versatile intermediates for synthesizing nitrogen-containing heterocycles. acs.org

Alkylation and Acylation: The alpha-carbon can be directly alkylated or acylated using appropriate electrophiles under basic conditions.

These modifications are fundamental to the role of 2-cyanoacetamides as synthons, as the newly introduced groups can then participate in further cyclization reactions.

Synthesis of Complex Heterocyclic Systems Utilizing 2-Cyano-N-pentylacetamide as a Synthon

The true synthetic power of this compound and its analogs lies in their use as versatile precursors for building complex heterocyclic molecules. The strategically placed reactive sites within the molecule allow it to react with various bidentate (two-pronged) reagents to form stable ring systems. acs.orgrsc.org

Pyrazoles: Pyrazole (B372694) rings can be synthesized from 2-cyanoacetamide derivatives through reactions with hydrazine (B178648) and its analogs. organic-chemistry.org For example, the benzylidene derivative of a cyanoacetamide (formed via Knoevenagel condensation) reacts with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) in refluxing ethanol (B145695) to produce 5-aminopyrazole derivatives. organic-chemistry.orgorganic-chemistry.org

Pyrimidines: Pyrimidine (B1678525) synthesis often involves the condensation of a cyanoacetamide derivative with compounds containing a urea (B33335) or thiourea (B124793) fragment. organic-chemistry.org In one pathway, the benzylidene derivative of cyanoacetamide is condensed with urea or thiosemicarbazide (B42300) to yield 2-oxopyrimidine or 2-thioxopyrimidine structures, respectively. organic-chemistry.org Additionally, pyrimidine derivatives can be formed through the diazotization of a starting aminopyrimidine, followed by coupling with a cyanoacetamide and subsequent cyclization.

Table 2: Synthesis of Pyrazole and Pyrimidine Derivatives

| Starting Material (Cyanoacetamide-based) | Reagent | Resulting Heterocycle | Ref. |

|---|---|---|---|

| Benzylidene derivative of cyanoacetamide | Hydrazine Hydrate | Pyrazole | organic-chemistry.orgorganic-chemistry.org |

| Benzylidene derivative of cyanoacetamide | Urea | Pyrimidine (Oxo-derivative) | organic-chemistry.org |

| Benzylidene derivative of cyanoacetamide | Thiosemicarbazide | Pyrimidine (Thioxo-derivative) | organic-chemistry.org |

| 6-Aminopyrimidine-5-carbaldehyde | 2-Cyanoacetamide | Pyridopyrimidine |

Chromenes: The chromene scaffold, a benzopyran system, can be synthesized using 2-cyanoacetamides. One established method involves the reaction of a cyanoacetamide with salicylaldehyde (B1680747) in a boiling acetic acid medium, which yields 2-imino-chromene-3-carboxamide derivatives. ekb.eg Another approach is the reaction between 2-cyanoacetamides and 2-oxo-2H-chromene-3-carbonitriles, which can produce novel chromene structures.

Thiazoles: Thiazole (B1198619) rings, which contain both sulfur and nitrogen, are also accessible from cyanoacetamide precursors. A common strategy involves the reaction of the cyanoacetamide with phenyl isothiocyanate in the presence of a base to form a thiocarbamoyl intermediate. This intermediate can then undergo oxidative cyclization with various reagents to form the thiazole ring. Another method for synthesizing substituted thiazoles is the Gewald reaction, which can be adapted for this purpose.

The 2,3-dihydropyrrole ring system is a privileged heterocyclic structure found in many pharmacologically active compounds. While numerous synthetic routes to dihydropyrroles exist, their synthesis from 2-cyanoacetamides via a Wittig-Horner reaction is not a commonly reported pathway. The classical Wittig-Horner reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene.

Modern synthetic methods for dihydropyrroles often utilize related active methylene compounds. For example, highly functionalized 4,5-dihydropyrroles can be synthesized through a domino ring-opening cyclization of activated aziridines with malononitrile (B47326), a close structural relative of cyanoacetamide. organic-chemistry.org Another unexpected synthesis of multi-substituted dihydropyrroles was achieved through the base-catalyzed cyclo-condensation of malononitrile with Erlenmeyer azlactones. organic-chemistry.org These examples highlight that while the core reactivity of the active methylene nitrile is key, specific named reactions like the Wittig-Horner are not the typical route employed for dihydropyrrole synthesis starting from cyanoacetamides.

Quinoxalinones: Quinoxalin-2-ones are an important class of nitrogen-containing heterocycles. A modern and efficient, one-pot strategy for their synthesis has been developed using N-aryl cyanoacetamides. acu.edu.in This method involves a tandem reaction sequence of nitrosation followed by cyclization, using tert-butyl nitrite (B80452) as a nitrogen source. acu.edu.in This process demonstrates good functional group tolerance, allowing for the synthesis of a wide range of substituted 3-cyano-quinoxalin-2-ones from various N-aryl cyanoacetamides, including those with N-butyl and N-benzyl groups. acu.edu.in

Other Nitrogenous Heterocycles: The versatility of 2-cyanoacetamides extends to the synthesis of many other nitrogenous heterocycles.

Pyridines: Substituted pyridines (or pyridones) are frequently synthesized from cyanoacetamide precursors. ekb.eg A microwave-assisted, three-component reaction of an aldehyde, an N-alkyl-2-cyanoacetamide, and malononitrile provides a rapid and efficient route to highly functionalized pyridines.

Pyridazines: These six-membered rings containing two adjacent nitrogen atoms can also be prepared from cyanoacetamide derivatives. acs.org

Fused Systems: 2-Cyanoacetamides are instrumental in creating more complex, fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines.

Table 3: Synthesis of Quinoxalinones and Other Nitrogenous Heterocycles

| Starting Material | Reagent(s) | Resulting Heterocycle | Ref. |

|---|---|---|---|

| N-Aryl Cyanoacetamide | tert-Butyl Nitrite | Quinoxalinone | acu.edu.in |

| N-Alkyl Cyanoacetamide | Aldehyde, Malononitrile | Pyridine | |

| 2-Cyanoacetamide Derivative | Hydrazone Derivative | Pyrazolo[5,1-c]triazine | acs.org |

| 5-Aminopyrazole Derivative | Arylidene of Malononitrile | Pyrazolo[1,5-a]pyrimidine |

Dihydropyrrole Synthesis via Wittig-Horner Reactions

Incorporation into Polymeric or Dimeric Structures

The functional groups of this compound, namely the secondary amide, the nitrile, and the active methylene group, present opportunities for its incorporation into larger molecular architectures such as dimeric and polymeric structures. Research into the reactivity of N-substituted cyanoacetamides has demonstrated their utility as versatile building blocks in the synthesis of more complex molecules.

While specific research on the polymerization of this compound is not extensively documented, the principles of cyanoacetamide chemistry suggest its potential as a monomer. The active methylene group, flanked by the electron-withdrawing nitrile and carbonyl groups, is a key site for reactivity.

A notable example of the incorporation of a similar motif into a dimeric structure is found in the development of dimeric tyrphostins. One such synthesized compound is 2-cyano-N-{5-[2-cyano-3-(3-methoxyphenyl)acryloylamino]pentyl}-3-(3-methoxyphenyl)acrylamide. amazonaws.com This molecule is formed from a precursor, 2-cyano-N-[3-(2-cyanoacetylamino)pentyl]acetamide, which itself is a dimer containing a pentyl linker between two cyanoacetamide units. amazonaws.com This demonstrates that the N-pentylacetamide portion of the target molecule can be part of a linking chain in a dimeric structure.

The synthesis of this dimeric compound involves the reaction of 2-cyano-N-[3-(2-cyanoacetylamino)pentyl]acetamide with 3-methoxybenzaldehyde. amazonaws.com This reaction highlights the capability of the cyanoacetamide moiety to undergo condensations and further functionalization to create larger, more complex dimeric molecules.

The broader chemistry of cyanoacetamides involves their use in multicomponent reactions to form a variety of heterocyclic scaffolds, which can be considered building blocks for larger assemblies. beilstein-journals.orgresearchgate.netscirp.org These reactions often proceed through initial condensations or cyclizations involving the active methylene and nitrile groups, indicating pathways through which polymeric chains or extended dimeric structures could potentially be formed from this compound.

Table of Dimeric Compound Synthesis:

| Precursor | Reagent | Resulting Dimeric Compound | Reference |

|---|

Spectroscopic and Advanced Structural Characterization of 2 Cyano N Pentylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of 2-cyano-N-pentylacetamide.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For the N-pentyl group, a characteristic terminal methyl (CH₃) group appears as a triplet, while the various methylene (B1212753) (CH₂) groups present as multiplets. The protons of the methylene group adjacent to the amide nitrogen (N-CH₂) are shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The active methylene protons adjacent to the cyano and carbonyl groups (COCH₂CN) appear as a singlet, and the amide proton (N-H) typically presents as a broad triplet, indicating coupling with the adjacent CH₂ group. researchgate.netamazonaws.com

¹³C NMR: The carbon NMR spectrum distinguishes each unique carbon atom in the molecule. The pentyl chain carbons show characteristic signals in the aliphatic region. The carbonyl carbon (C=O) of the amide and the nitrile carbon (C≡N) are particularly notable, appearing significantly downfield. researchgate.netoregonstate.edu For instance, in related N-alkyl cyanoacetamides, the C=O signal appears around 161 ppm, and the CN signal is observed near 115 ppm. researchgate.net The methylene carbon adjacent to the cyano group (CH₂-CN) is found at a distinct chemical shift, typically around 26 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Data is compiled and estimated based on values reported for N-alkyl cyanoacetamides and related N-pentylacetamide structures). researchgate.netamazonaws.comacs.org

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (terminal) | ~0.9 (triplet) | ~14.0 |

| -(CH₂)₃- (in pentyl chain) | ~1.3 (multiplet) | ~22.3, ~28.8, ~29.5 |

| N-CH₂- | ~3.3 (quartet) | ~39.0 |

| CO-CH₂-CN | ~3.5 (singlet) | ~26.5 |

| N-H | ~8.1 (broad triplet) | - |

| C≡N | - | ~115-116 |

| C=O | - | ~161-162 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the key functional groups within this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum is dominated by characteristic bands for the amide and nitrile moieties. A sharp, intense absorption band corresponding to the C≡N triple bond stretch is typically observed in the 2260–2240 cm⁻¹ region for saturated nitriles. researchgate.netspectroscopyonline.com The amide group gives rise to several distinct peaks: the N-H stretch appears as a strong, broad band around 3300 cm⁻¹, while the C=O stretch (Amide I band) is found as a very strong absorption near 1650 cm⁻¹. researchgate.netmdpi.com The N-H bend (Amide II band) also appears in the fingerprint region.

Table 2: Characteristic IR Absorption Frequencies for this compound (Data based on typical values for N-alkyl cyanoacetamides). researchgate.netspectroscopyonline.commdpi.com

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | 3350 - 3250 | Strong, Broad |

| C-H (Alkyl) | Stretch | 2960 - 2850 | Medium-Strong |

| C≡N (Nitrile) | Stretch | 2260 - 2240 | Sharp, Medium-Strong |

| C=O (Amide I) | Stretch | 1680 - 1640 | Strong |

| N-H (Amide II) | Bend | 1550 - 1510 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of this compound and offers insight into its structure through analysis of its fragmentation patterns under electron ionization (EI). The molecular formula is C₈H₁₄N₂O, corresponding to a monoisotopic mass of approximately 154.11 Da. uni.luchemsrc.com

The fragmentation of N-monosubstituted cyanoacetamides is well-documented. ceon.rsgrafiati.com Common fragmentation pathways include the cleavage of carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom. ceon.rs For primary amides, a prominent peak resulting from McLafferty rearrangement is often observed. libretexts.org In the case of this compound, key fragmentation would involve the loss of the pentyl group or parts of it, and cleavage of the bond between the carbonyl carbon and the α-carbon. The formation of a resonance-stabilized acylium ion or other stable fragment ions is a driving force for these fragmentation processes. ceon.rs

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding Interactions

While a specific single-crystal X-ray structure for this compound is not available in the public domain, the principles of solid-state chemistry allow for a detailed prediction of its crystalline architecture. The presence of both a hydrogen bond donor (the amide N-H) and hydrogen bond acceptors (the amide C=O and the nitrile N) dictates the formation of an ordered, three-dimensional lattice.

UV-Visible Spectroscopy for Electronic Transitions and Complex Formation Studies

UV-Visible spectroscopy probes the electronic transitions within a molecule. The chromophores present in this compound are the carbonyl group (C=O) of the amide and the nitrile group (C≡N). Both functional groups contain π-bonds and non-bonding electrons (lone pairs on oxygen and nitrogen), which allow for specific electronic transitions. youtube.com

The expected transitions would be of the n→π* (promotion of a non-bonding electron to a π-antibonding orbital) and π→π* (promotion of a π-bonding electron to a π-antibonding orbital) types. youtube.com

n→π transitions*: These are typically of lower energy and result in weak absorption bands at longer wavelengths. Both the carbonyl and nitrile groups can exhibit this transition. youtube.comyoutube.com

π→π transitions*: These are higher energy transitions and lead to strong absorption bands at shorter wavelengths. youtube.com

The solvent can influence the position of these absorption bands; for example, n→π* transitions often experience a blue shift (to shorter wavelengths) in polar, hydrogen-bonding solvents. youtube.com These spectroscopic features are valuable for studying the compound's interaction with other molecules, such as in the formation of complexes.

Theoretical and Computational Studies on 2 Cyano N Pentylacetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a common approach for predicting molecular geometries, energies, and other properties with a good balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like 2-cyano-N-pentylacetamide, which features a rotatable N-pentyl chain, this process is crucial for identifying its most stable three-dimensional structure(s).

The conformational landscape of this compound would be explored by systematically rotating the single bonds, particularly around the C-C bonds of the pentyl group and the C-N amide bond. Due to the flexibility of the pentyl chain, the molecule can exist in numerous conformations. The calculations would likely identify a global minimum energy conformation, which represents the most stable and thus most probable structure, along with several other low-energy local minima.

Key structural parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer would be determined. It is expected that the amide group would be nearly planar due to resonance. The pentyl chain would likely adopt a staggered, extended conformation to minimize steric hindrance. Studies on similar flexible molecules often reveal multiple stable conformers that are close in energy. nih.gov

Illustrative Optimized Geometry Parameters (Hypothetical) The following table represents the kind of data that would be generated from a DFT geometry optimization. The values are hypothetical and based on typical bond lengths for similar functional groups.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C≡N | ~1.16 Å |

| C=O | ~1.24 Å | |

| N-H | ~1.01 Å | |

| C-N (amide) | ~1.34 Å | |

| Dihedral Angle | H-N-C=O | ~180° (trans) |

| C-C-C-C (pentyl) | ~180° (anti) or ~60° (gauche) |

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key tool for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. aanda.org

For this compound, the HOMO is expected to be localized primarily on the amide group, specifically the nitrogen and oxygen atoms, which have lone pairs of electrons. The LUMO would likely be centered on the cyano group (C≡N), which contains a π* antibonding orbital and is a strong electron-withdrawing group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. acs.org

Illustrative Frontier Orbital Data (Hypothetical)

| Orbital | Predicted Energy (eV) | Description |

| HOMO | -7.5 | Localized on the amide N and O atoms; represents electron-donating sites. |

| LUMO | -0.8 | Localized on the π* orbital of the cyano group; represents the electron-accepting site. |

| HOMO-LUMO Gap | 6.7 eV | Indicates high kinetic stability. |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. The map is colored to show different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.

In an MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, reflecting their high electronegativity and the presence of lone pairs. The most positive potential (blue) would be found around the amide hydrogen (N-H), making it the primary site for hydrogen bonding. The hydrocarbon pentyl chain would appear largely neutral (green).

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations identify static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. An MD simulation would model the atomic motions of this compound at a given temperature, revealing how it explores different conformations in a solution or other environment.

By running a simulation for several nanoseconds or longer, one could map the entire conformational landscape, observing transitions between different stable and metastable states. This would provide a more realistic picture of the molecule's flexibility, the lifetime of certain conformations, and the formation of intramolecular hydrogen bonds. Such simulations are crucial for understanding how the molecule behaves in a real-world system, for example, how its shape changes when interacting with a solvent.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, predict their products, and calculate the energy barriers associated with them. This involves locating the transition state structures—the highest energy point along a reaction coordinate—that connect reactants to products.

For this compound, one could investigate various potential reactions, such as its hydrolysis, its behavior as a nucleophile or electrophile, or its participation in cycloaddition reactions involving the cyano group. For instance, the mechanism of alkaline hydrolysis could be modeled. This would involve calculating the energy profile for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide or the carbon of the cyano group. The calculations would identify the transition state for this step and determine the activation energy, which is directly related to the reaction rate. Studies on the reactions of other nitriles and amides have successfully used this approach to elucidate complex mechanisms. uniupo.itresearchgate.net

Academic Applications and Future Research Avenues

A Versatile Synthon in Organic Synthesis

2-cyano-N-pentylacetamide's utility in organic synthesis stems from its distinct structural features: a nitrile group, an amide linkage, and an active methylene (B1212753) group. This combination allows it to participate in a wide array of chemical transformations, acting as a flexible building block for more complex molecules.

The reactivity of this compound makes it an ideal starting material for the synthesis of diverse heterocyclic and carbocyclic scaffolds. For instance, it can undergo condensation reactions with various electrophiles to construct substituted ring systems. Research has demonstrated its use in the synthesis of pyrazole (B372694) derivatives through microwave-assisted reactions. researchgate.net In one example, 2-cyano-N-cyclohexylacetamide, a related derivative, was used in a multi-step synthesis to form novel pyrazole ring systems under microwave irradiation, showcasing the potential of N-substituted cyanoacetamides in generating complex molecular architectures. researchgate.net

The general reactivity of cyanoacetamides allows for the creation of various molecular frameworks. For example, 2-cyanoacetamide (B1669375) is a known precursor for α,β-unsaturated compounds through reactions with aromatic aldehydes. oatext.com This reactivity can be extrapolated to its N-pentyl derivative, suggesting its utility in synthesizing a variety of substituted alkenes, which are themselves important intermediates in organic synthesis.

| Starting Material | Reaction Type | Resulting Scaffold | Reference |

|---|---|---|---|

| 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide | Knoevenagel Condensation, Michael Addition | Pyrazole | researchgate.net |

| 2-Cyanoacetamide | Knoevenagel Condensation | α,β-unsaturated compounds | oatext.com |

The chemical structure of this compound lends itself to transformations that can lead to the formation of α-amino acid derivatives. While direct synthesis of natural amino acids from this specific compound is not extensively documented, its close analogues have been utilized in the synthesis of non-proteinogenic amino acids. For example, a study on the synthesis of N-(cyano(phenyl)methyl)-N-pentylacetamide highlights the formation of a substituted α-amino nitrile, a direct precursor to α-amino acids. uni-koeln.de This suggests that this compound could be a valuable intermediate in the synthesis of novel α-amino acid derivatives with potential applications in medicinal chemistry and peptide science.

The development of bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), represents a cutting-edge area of medicinal chemistry. These molecules require linkers to connect a target-binding ligand to an E3 ligase-recruiting moiety. While direct incorporation of this compound into a PROTAC has not been explicitly reported, its chemical functionalities are relevant to the construction of such complex architectures. The amide and pentyl groups could serve as components of the linker, and the cyano group offers a handle for further functionalization. Patent literature describes the use of various chemical moieties in the linkers of protein degraders, highlighting the need for versatile building blocks. umich.edugoogleapis.comgoogle.com The synthesis of complex molecules often relies on the availability of synthons with multiple reactive points, a characteristic possessed by this compound.

Precursor for Alpha-Amino Acid Derivatives

Investigation of Structure-Reactivity Relationships

Understanding the relationship between the structure of this compound and its reactivity is crucial for its effective utilization in synthesis. The interplay between the electron-withdrawing cyano group, the amide functionality, and the n-pentyl chain dictates the molecule's chemical behavior. Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the structure-activity relationships of related cyanoacetamide derivatives. researchgate.net These studies help in predicting the most probable sites for electrophilic and nucleophilic attack, guiding the design of new synthetic routes. The pentyl group, while primarily influencing solubility and steric hindrance, can also have subtle electronic effects on the reactivity of the core structure.

Exploration of Electrophilic and Nucleophilic Sites in Advanced Reactions

This compound possesses both electrophilic and nucleophilic centers, making it a versatile reactant. oatext.com The carbon atom of the nitrile group and the carbonyl carbon of the amide are electrophilic sites, susceptible to attack by nucleophiles. Conversely, the nitrogen atom of the amide and the α-carbon (the carbon atom between the cyano and carbonyl groups) are nucleophilic. The α-carbon is particularly reactive due to the acidifying effect of the adjacent cyano and carbonyl groups, allowing for easy deprotonation to form a stabilized carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. The nucleophilicity of the amide nitrogen can be utilized in reactions like N-alkylation or acylation, though it is generally less reactive than the α-carbon. oatext.com

| Site | Character | Potential Reactions |

|---|---|---|

| Nitrile Carbon | Electrophilic | Nucleophilic addition (e.g., hydrolysis, addition of Grignard reagents) |

| Carbonyl Carbon | Electrophilic | Nucleophilic acyl substitution |

| α-Carbon | Nucleophilic (as carbanion) | Alkylation, Aldol condensation, Knoevenagel condensation |

| Amide Nitrogen | Nucleophilic | N-alkylation, N-acylation |

Contribution to Green Chemistry Approaches in Synthesis (e.g., Microwave-Assisted Reactions)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound and its derivatives are well-suited for use in green synthetic methodologies. Microwave-assisted organic synthesis (MAOS) has been shown to be a particularly effective technique for reactions involving cyanoacetamide derivatives. researchgate.netderpharmachemica.commdpi.com The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and often eliminates the need for harsh solvents, aligning with the goals of green chemistry. oatext.comderpharmachemica.commdpi.comirjmets.com For example, the synthesis of hydrazone Schiff's bases from related compounds has been successfully carried out under microwave conditions, demonstrating the potential for cleaner and more efficient synthetic processes. derpharmachemica.com The efficiency of these reactions is often attributed to the rapid and uniform heating provided by microwaves, which can enhance reaction rates and selectivity. oatext.com

Development of Novel Reagents and Catalytic Systems for Cyanoacetamide Chemistry

The field of cyanoacetamide chemistry is continually evolving, with a significant focus on the development of novel reagents and catalytic systems to enhance reaction efficiency, sustainability, and the diversity of accessible molecular scaffolds. mdpi.combeilstein-journals.org These advancements are crucial for expanding the applications of cyanoacetamides, including this compound, in various scientific domains.

Innovations in Reagent Design

Recent research has led to the introduction of several new reagents for cyanation and other transformations involving the cyanoacetamide core. For instance, electrophilic cyanation of secondary amines, a common method for preparing disubstituted cyanamides, has traditionally relied on cyanogen (B1215507) bromide. mdpi.com However, newer, and often safer, reagents have been developed. Alcarazo and co-workers introduced a thiocyanoimidazolium salt as an effective electrophilic cyanation reagent. mdpi.com Similarly, the Morrill group has reported the use of trichloroacetonitrile (B146778) for the one-pot cyanation of secondary amines. mdpi.com

In the context of multicomponent reactions (MCRs), which are highly valuable for generating molecular diversity, formamide (B127407) has been highlighted as an abundant and inexpensive C1 feedstock. beilstein-journals.orgbeilstein-journals.org Its use in conjunction with cyanoacetamide-based scaffolds allows for the efficient synthesis of complex heterocyclic structures like heteroannulated pyrimidones without the need for column chromatography. beilstein-journals.orgbeilstein-journals.org This approach aligns with the principles of green chemistry by utilizing a simple, readily available reagent to build molecular complexity. beilstein-journals.orgnih.gov

Advancements in Catalytic Systems

The development of new catalytic systems has been a major driver of innovation in cyanoacetamide chemistry. These systems often aim to improve reaction conditions, increase yields, and enable novel transformations.

Metal-Based Catalysis: Metal catalysts have proven effective in various reactions involving cyanoacetamides. The Louie group demonstrated the use of a Ni(cod)₂/IMes ligand system for the [2+2+2] cycloaddition of diynes with dialkyl cyanamides to produce N,N-disubstituted 2-aminopyridines. mdpi.com They later developed an iron-based catalyst system ([FeCl₂/Zn/L1]) for similar cyclization reactions. mdpi.com

Organocatalysis and Green Chemistry Approaches: In line with the growing emphasis on sustainable chemistry, there has been a significant push towards organocatalysis and the use of environmentally benign reaction conditions. For Knoevenagel condensation reactions involving cyanoacetamide, various basic catalysts have been explored. unifap.br Studies have shown that triethylamine (B128534) can be an effective catalyst, particularly when combined with microwave irradiation and an aqueous sodium chloride solution as the solvent, leading to high yields of the desired products. unifap.br Ammonium (B1175870) acetate (B1210297) has also been utilized as a catalyst in microwave-assisted Knoevenagel reactions, further highlighting the move towards greener synthetic methods. nih.gov

The Gewald reaction, a multicomponent reaction that produces highly substituted 2-aminothiophenes, has also benefited from new catalytic approaches. nih.gov While traditionally carried out at ambient temperatures with elemental sulfur, recent advancements have focused on simplifying the procedure and expanding its scope. nih.gov The use of cyanoacetic acid amides as a variable component in the Gewald three-component reaction (3CR) has been a significant development, allowing for the synthesis of a wide array of products with high purity, often through simple precipitation and filtration. nih.gov

A notable example of a novel catalytic system is the use of Na₂SiO₃/SnFe₂O₄ nanoparticles in a four-component reaction involving aldehydes, cycloketones, and cyanoacetamide. researchgate.net This system demonstrates the potential of nanomaterials to catalyze complex organic transformations efficiently.

Table of Novel Reagents and Catalytic Systems

| Reaction Type | Reagent/Catalyst System | Key Advantages |

|---|---|---|

| Electrophilic Cyanation | Thiocyanoimidazolium salt | Alternative to cyanogen bromide |

| Electrophilic Cyanation | Trichloroacetonitrile | One-pot procedure |

| Multicomponent Reactions | Formamide | Abundant, inexpensive C1 source |

| [2+2+2] Cycloaddition | Ni(cod)₂/IMes | Effective for 2-aminopyridine (B139424) synthesis |

| Cyclization | [FeCl₂/Zn/L1] | Iron-based alternative to nickel |

| Knoevenagel Condensation | Triethylamine (microwave-assisted) | High yields, green conditions |

| Knoevenagel Condensation | Ammonium acetate (microwave-assisted) | Green chemistry approach |

Future Research Directions

Future research in this area is expected to continue focusing on the principles of green chemistry, including the development of more efficient and recyclable catalysts, the use of safer and more abundant reagents, and the design of reactions that proceed under milder conditions. The exploration of flow chemistry and other process intensification technologies could also offer new avenues for the synthesis of cyanoacetamide derivatives on a larger scale. Furthermore, the application of these novel reagents and catalytic systems to the synthesis of complex, biologically active molecules derived from this compound and other cyanoacetamides will remain a key area of investigation. benthamdirect.combohrium.com

Conclusion

Summary of Current Research Contributions

2-Cyano-N-pentylacetamide has emerged as a versatile building block in synthetic organic chemistry. Its utility stems from the presence of multiple reactive sites, including an active methylene (B1212753) group, a nitrile moiety, and an amide functional group. These features allow for its participation in a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse molecular architectures.

Current research highlights the role of this compound and its derivatives in the construction of heterocyclic compounds. The 2-cyanoacetamide (B1669375) core is a well-established synthon for creating various heterocyclic systems like pyridines, pyrimidines, and thiazoles. ekb.eg For instance, derivatives of 2-cyanoacetamides are used in reactions to form complex fused heterocyclic systems. researchgate.netresearchgate.net These reactions often take advantage of the reactivity of the active methylene group in condensation reactions and the electrophilic nature of the nitrile and amide carbonyl groups. ekb.eg

Furthermore, research has demonstrated the application of related N-substituted cyanoacetamides in multicomponent reactions. For example, the iron-catalyzed functionalization of N,N-dimethylanilines with isocyanides can produce α-amino amides, showcasing the reactivity of the isocyanide counterpart in forming C-C and C-N bonds. rsc.org While not directly involving this compound, these studies on analogous structures underscore the synthetic potential of the broader class of cyanoacetamide derivatives.

The compound has also been implicated in the synthesis of molecules with potential biological relevance. For example, dimeric tyrphostins, which are inhibitors of dynamin I GTPase activity, have been synthesized using a derivative, 2-cyano-N-[3-(2-cyanoacetylamino)pentyl]acetamide. amazonaws.com This highlights the utility of such structures as scaffolds in medicinal chemistry research. Additionally, related N-substituted 2-aminoacetamides have been synthesized as part of efforts to develop sirtuin-2 selective inhibitors. rsc.org

Outlook on Emerging Research Trends and Potential Directions in Academic Organic Chemistry

The future of research involving this compound and its analogs in academic organic chemistry is likely to expand in several key directions. A prominent trend is the continued exploration of its utility in the synthesis of novel and complex heterocyclic systems. The development of more efficient and stereoselective catalytic methods for the transformation of the cyanoacetamide core will be a significant area of focus. This could involve the use of transition metal catalysis or organocatalysis to achieve transformations that are currently challenging.

There is also growing interest in the application of cyanoacetamide derivatives in the synthesis of biologically active molecules and materials. The structural motifs accessible from this compound are relevant to drug discovery and materials science. For example, the synthesis of novel ligands for metal-organic frameworks (MOFs) or functional dyes could be an area of exploration.

The development of "green" and sustainable synthetic methods is another important future direction. This could involve the use of microwave-assisted synthesis, which has already been shown to be effective for reactions involving related cyanoacetamides, to reduce reaction times and energy consumption. researchgate.net The exploration of solvent-free reaction conditions or the use of more environmentally benign solvents will also be crucial.

Furthermore, the unique combination of functional groups in this compound makes it an interesting candidate for polymerization reactions. Research into the synthesis of novel polymers incorporating this monomer could lead to materials with unique properties and applications. The nitrile and amide functionalities could provide sites for post-polymerization modification, further expanding the diversity of accessible materials.

Finally, computational studies are expected to play an increasingly important role in guiding the synthesis and application of this compound derivatives. Density Functional Theory (DFT) calculations can provide insights into reaction mechanisms and predict the properties of novel compounds, thereby accelerating the discovery process. researchgate.net

Q & A

Basic: What are the recommended synthetic routes for 2-cyano-N-pentylacetamide, and what analytical techniques are essential for confirming its structure?

Answer:

Synthesis of this compound can follow nucleophilic substitution or condensation reactions, similar to methods used for structurally related acetamides (e.g., chloro-phenylacetamide derivatives). For example, reacting pentylamine with cyanoacetyl chloride under controlled anhydrous conditions may yield the target compound . Key analytical techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent integration and connectivity .

- IR spectroscopy to identify functional groups (e.g., cyano stretch at ~2200 cm⁻¹ and amide carbonyl at ~1650 cm⁻¹) .

- HPLC for purity assessment, using reverse-phase columns with UV detection .

Advanced: How can researchers optimize the yield of this compound under varying reaction conditions, and what statistical approaches are suitable for analyzing these parameters?

Answer:

Optimization requires a systematic approach:

- Design of Experiments (DOE): Use factorial designs to evaluate variables (e.g., temperature, solvent polarity, molar ratios). Response Surface Methodology (RSM) can model interactions between parameters .

- In situ monitoring: Employ techniques like FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

- Statistical frameworks: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize experimental variables and validate results .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

Based on safety protocols for structurally similar acetamides:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors or dust .

- First Aid: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced: What strategies can resolve discrepancies in the reported biological activity of this compound across different studies?

Answer:

Address contradictions through:

- Controlled replication: Standardize assay conditions (e.g., pH, temperature, solvent systems) to minimize variability .

- Advanced characterization: Use X-ray crystallography (as in ) to confirm molecular conformation and rule out structural misassignment .

- Meta-analysis: Apply statistical tools to compare datasets and identify confounding variables (e.g., impurity profiles) .

Basic: How does the cyano group influence the chemical stability of this compound compared to other acetamide derivatives?

Answer:

The electron-withdrawing cyano group reduces electron density at the amide carbonyl, potentially increasing hydrolysis resistance compared to alkyl-substituted acetamides. Stability studies should include:

- pH-dependent degradation assays: Monitor hydrolysis rates in acidic/basic buffers via HPLC .

- Thermogravimetric Analysis (TGA): Assess thermal stability under nitrogen atmosphere .

Advanced: What in silico methods are effective for predicting the pharmacokinetic properties of this compound?

Answer:

Leverage computational tools for preliminary screening:

- Molecular docking: Predict binding affinity to target proteins (e.g., enzymes in pesticide pathways, as in ) using software like AutoDock .

- ADMET prediction: Use platforms like SwissADME to estimate absorption, distribution, and toxicity profiles based on PubChem-derived physicochemical data .

- Quantum Mechanical (QM) calculations: Model electron distribution to assess reactivity in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.